4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride
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Overview
Description
“4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C9H8ClF3N2 and a molecular weight of 236.62 . It is a cyanated and trifluoromethylated derivative of aniline . It can serve as a starting material in the synthesis of benzimidazoles , which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H7F3N2.ClH/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7;/h1-4,8H,14H2;1H
. This code represents the molecular structure of the compound.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel compounds, including those similar to 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride, often involves complex reactions that yield compounds with unique properties and potential applications. For example, the manuscript by Hranjec et al. (2012) outlines the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles as hydrochloride salts. These compounds were prepared through cyclocondensation reactions, demonstrating the intricate processes involved in creating structurally complex molecules for various research purposes. This study also highlights the antiproliferative activity of these compounds against human cancer cell lines, indicating their potential in medicinal chemistry research (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Applications in Materials Science
Research has also explored the use of related compounds in materials science, particularly in the development of high-performance materials. For instance, Huang et al. (2014) investigated 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for high voltage lithium ion batteries. The study found that this additive significantly improved the cyclic stability of lithium nickel manganese oxide cathodes, which is crucial for enhancing battery performance. This research underscores the importance of such chemicals in improving energy storage technologies, which are vital for sustainable development (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).
Role in Organic Electronics
In the realm of organic electronics, the integration of perfluorinated compounds like 4-amino-2-(trifluoromethyl)benzonitrile (ATMB) into polymer solar cells has shown promising results. Jeong et al. (2011) demonstrated that the addition of ATMB to polymer solar cells led to a notable increase in power conversion efficiency. This enhancement was attributed to the ordering of polymer chains and improved hole mobility, highlighting the compound's potential in optimizing the performance of organic photovoltaic devices (Jeong, Woo, Lyu, & Han, 2011).
Mechanism of Action
Target of Action
It is used as a starting material in the synthesis of benzimidazoles , which are known to inhibit the growth of endothelial cells . This suggests that the compound might interact with targets involved in cell growth and proliferation.
Mode of Action
Given its role in the synthesis of benzimidazoles , it can be inferred that the compound might interact with its targets to inhibit cell growth, particularly in the context of cancer cells.
Biochemical Pathways
Considering its role in the synthesis of benzimidazoles , it might be involved in pathways related to cell growth and proliferation.
Result of Action
Given its role in the synthesis of benzimidazoles , it can be inferred that the compound might contribute to the inhibition of cell growth, particularly in the context of cancer cells.
Action Environment
It is generally recommended that the compound be stored in a cool, ventilated place, away from oxidants .
Biochemical Analysis
Biochemical Properties
It is known that it is used in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
Cellular Effects
The benzimidazoles synthesized from it have been shown to inhibit the growth of endothelial cells, which could potentially be beneficial in the treatment of breast cancer .
Molecular Mechanism
It is known to be a key intermediate in the synthesis of benzimidazoles .
Properties
IUPAC Name |
4-(1-amino-2,2,2-trifluoroethyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2.ClH/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7;/h1-4,8H,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPALTFQCHARPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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